molecular formula C12H17ClN2O3 B569148 N1-Acetyl-5-methoxykynuramine hydrochloride CAS No. 1215711-91-3

N1-Acetyl-5-methoxykynuramine hydrochloride

Cat. No.: B569148
CAS No.: 1215711-91-3
M. Wt: 272.73 g/mol
InChI Key: JMBYMENFYWCJRD-UHFFFAOYSA-N
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Description

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride is a chemically modified derivative of kynurenamine, characterized by an acetyl group at the N-gamma position and a methoxy substitution at the 5-position of the aromatic ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name

N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYMENFYWCJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675530
Record name N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215711-91-3
Record name N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Efficiency in Acylation Reactions

The use of 4-DMAP in acylation reactions enhances nucleophilic substitution by activating acetic anhydride. Comparative studies show that 4-DMAP reduces side reactions (e.g., O-acylation) and improves yields to >94%. Alternative catalysts like pyridine result in lower yields (70–75%) and longer reaction times.

Solvent Selection

Dichloromethane is preferred for its ability to dissolve both 5-methoxykynurenamine and acetic anhydride while stabilizing reactive intermediates. Substituting with tetrahydrofuran (THF) or ethyl acetate reduces yields by 15–20% due to poorer solubility.

Temperature Control

Maintaining the reaction at 5–10°C during acylating agent addition prevents exothermic side reactions. Post-addition, room temperature incubation ensures complete conversion without thermal degradation.

Analytical Characterization

Spectral Data

  • ¹H NMR (DMSO-d6): δ 2.01 (s, 3H, CH3), 3.72 (s, 3H, OCH3), 6.78–7.12 (m, 3H, aromatic), 8.21 (s, 1H, NH).

  • Melting Point : 114–117°C (free base); hydrochloride form reported as hygroscopic with no explicit melting point in literature.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98% with a retention time of 6.8 minutes.

FactorAcylation RouteOzonolysis Route
Raw Material CostLowHigh
Reaction Time3–4 hours24–48 hours

Chemical Reactions Analysis

Types of Reactions

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Formyl-5-hydroxykynurenamine

Structural Features :

  • Molecular Formula : C₁₀H₁₂N₂O₃ (vs. C₁₂H₁₄N₂O₄Cl for the target compound, assuming HCl addition).
  • Functional Groups : Formyl group at the N-position and hydroxyl (-OH) substitution at the 5-position (vs. acetyl and methoxy (-OCH₃) in the target compound) .

Key Differences :

  • Electronic Effects : Methoxy substitution in the target compound provides electron-donating effects, stabilizing the aromatic ring, whereas the hydroxyl group in Formyl-5-hydroxykynurenamine may participate in hydrogen bonding or oxidation reactions .
  • Metabolic Stability : Methoxy groups generally resist Phase I metabolism (e.g., demethylation) better than hydroxyl groups, suggesting longer in vivo half-life for the target compound.

N-Methyl-5-hexen-1-amine Hydrochloride

Structural Features :

  • Molecular Formula : C₇H₁₆NCl (simplified).
  • Backbone : Aliphatic amine with a hexene chain and methyl group (vs. aromatic kynurenamine core in the target compound) .

Key Differences :

  • Solubility : Both are hydrochloride salts, but the aliphatic structure of N-Methyl-5-hexen-1-amine Hydrochloride may confer higher water solubility due to reduced steric hindrance.
  • Reactivity : The hexene chain introduces unsaturation, making this compound prone to oxidation or polymerization, unlike the stable aromatic system in the target compound.

Ranitidine-Related Compounds

Example: Ranitidine amino alcohol hemifumarate (C₉H₁₇N₃O₂·C₄H₄O₄).

  • Functional Groups: Furan ring and dimethylamino group (vs. acetylated kynurenamine in the target compound) .
  • Stability : Ranitidine derivatives are sensitive to heat and light, whereas the methoxy and acetyl groups in the target compound may improve photostability.

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Solubility (Polar Solvents) Metabolic Stability
N-gamma-Acetyl-5-methoxykynurenamine HCl C₁₂H₁₄N₂O₄Cl (estimated) Acetyl, methoxy, aromatic amine Moderate-High High
Formyl-5-hydroxykynurenamine C₁₀H₁₂N₂O₃ Formyl, hydroxyl, aromatic amine Moderate Moderate
N-Methyl-5-hexen-1-amine HCl C₇H₁₆NCl Aliphatic amine, hexene chain High Low
Ranitidine amino alcohol hemifumarate C₉H₁₇N₃O₂·C₄H₄O₄ Furan, dimethylamino, alcohol High Moderate-Low

Research Findings and Implications

  • Bioactivity : Kynurenamine derivatives like the target compound may interact with melatonin receptors or serotonin pathways due to structural similarities with 6-hydroxymelatonin .
  • Synthetic Challenges : The acetyl and methoxy groups in the target compound require precise protection-deprotection strategies during synthesis, unlike simpler aliphatic amines .
  • Regulatory Considerations : Hydrochloride salts, such as Ranitidine HCl, face stringent impurity controls (e.g., nitroso compounds), a concern that may extend to the target compound during manufacturing .

Biological Activity

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride (NAAMH) is a significant metabolite of melatonin, exhibiting various biological activities that contribute to its potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview

NAAMH is synthesized from melatonin and plays a crucial role in several physiological processes, particularly in the central nervous system. Its interactions with melatonin receptors lead to a cascade of intracellular events that influence cognitive functions and oxidative stress responses.

Target Receptors

NAAMH primarily interacts with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors located in various tissues, including the brain. The binding of NAAMH to these receptors initiates signaling pathways that enhance neuronal survival, promote neurogenesis, and modulate circadian rhythms.

Biochemical Pathways

Upon receptor activation, NAAMH triggers phosphorylation of key proteins such as ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) in the hippocampus. This phosphorylation enhances memory consolidation and cognitive functions, indicating its potential role in neuroprotection and memory enhancement .

Cellular Effects

NAAMH exhibits antioxidative properties by scavenging free radicals and reducing oxidative stress. This activity is critical for protecting neurons from damage caused by oxidative stress, which is linked to neurodegenerative diseases .

Dosage Effects in Animal Models

Research has shown that NAAMH's effects vary significantly with dosage:

  • Low Doses (1-10 mg/kg) : Enhance cognitive functions and reduce oxidative stress.
  • Moderate Doses (20-40 mg/kg) : Maintain cognitive benefits without significant adverse effects.
  • High Doses (>80 mg/kg) : May lead to toxicity or adverse reactions, highlighting the importance of dosage optimization .

Metabolic Pathways

NAAMH is involved in several metabolic pathways related to melatonin metabolism. It is metabolized by cytochrome P450 enzymes, primarily CYP1A2 , which facilitates its conversion into various metabolites. These metabolites may have distinct biological activities that contribute to the overall effects observed with NAAMH .

Transport and Distribution

The transport of NAAMH within cells is mediated by specific transporters that influence its bioavailability. Understanding these transport mechanisms is essential for optimizing its therapeutic potential, particularly in targeting specific tissues or organs.

Cognitive Enhancement Studies

A study conducted on rodents demonstrated that administration of NAAMH significantly improved memory performance in tasks requiring spatial navigation. The results indicated increased levels of phosphorylated CREB in the hippocampus, suggesting enhanced synaptic plasticity associated with memory formation.

Antioxidative Stress Studies

In vitro studies using human epidermal cells showed that NAAMH effectively reduced markers of oxidative stress when exposed to harmful agents. The compound's ability to scavenge reactive oxygen species was confirmed through assays measuring cell viability and oxidative damage indicators .

Summary Table of Biological Activities

Biological ActivityEffectReference
Memory EnhancementIncreased CREB phosphorylation
Antioxidative PropertiesScavenging free radicals
Neuroprotective EffectsEnhanced neuronal survival
Dosage DependencyVarying effects based on dosage

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-γ-acetyl-5-methoxykynurenamine hydrochloride, and how can purity be validated?

  • Synthesis : The compound can be synthesized via multi-step organic reactions, including acetylation of precursor kynurenamine derivatives under controlled pH and temperature. For example, similar compounds (e.g., thiamine hydrochloride) are synthesized using convergent methods involving coupling of aromatic rings with amine groups .
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., >95% purity threshold) is recommended, as used for structurally related metabolites . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity .

Q. What safety protocols are critical when handling N-γ-acetyl-5-methoxykynurenamine hydrochloride in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent decomposition .
  • Waste Disposal : Segregate waste and dispose via certified hazardous waste facilities to avoid environmental contamination .

Q. How should researchers design experiments to assess the compound’s stability under varying physicochemical conditions?

  • Experimental Design :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition points .
  • pH Sensitivity : Test solubility and stability in buffers (pH 3–9) using UV-Vis spectroscopy over 24–72 hours .
  • Light Exposure : Compare degradation rates under dark vs. UV/visible light using HPLC .

Advanced Research Questions

Q. What mechanistic approaches are suitable for studying the biological interactions of N-γ-acetyl-5-methoxykynurenamine hydrochloride?

  • Target Binding : Perform binding affinity assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to quantify interactions with receptors like melatonin receptors, given its structural similarity to related metabolites .
  • Enzyme Kinetics : Use Michaelis-Menten models to study inhibitory effects on enzymes such as tryptophan hydroxylase, a key enzyme in serotonin biosynthesis .

Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?

  • Data Analysis :

  • In Vivo vs. In Vitro Discrepancies : Compare bioavailability studies using LC-MS/MS in animal models with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
  • Statistical Methods : Apply multivariate regression to account for variables like metabolic enzyme expression or tissue-specific uptake .

Q. What advanced characterization techniques are essential for elucidating the compound’s supramolecular interactions?

  • Structural Analysis :

  • X-ray Crystallography : Resolve 3D structure to identify hydrogen bonding or π-π stacking interactions .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to detect adduct formation or degradation products .
    • Computational Modeling : Molecular dynamics simulations can predict binding modes with biological targets .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis Convergent organic synthesisYield optimization, reaction time
Purity Validation HPLC, NMR, IRRetention time, spectral match
Stability Testing TGA, DSC, UV-VisDecomposition temperature, absorbance
Biological Interaction SPR, ITC, HRMSBinding constants (KD), enzyme IC50

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Acetyl-5-methoxykynuramine hydrochloride
Reactant of Route 2
N1-Acetyl-5-methoxykynuramine hydrochloride

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